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Compound of Interest

Methyl (2R)-2-cyclobutyl-2-
Compound Name:

hydroxyacetate
CAS No.: 2416219-01-5
Cat. No.: B2733198

Get Quote

Executive Summary

Methyl 2-cyclobutyl-2-hydroxyacetate (also known as methyl cyclobutylglycolate) is a critical
chiral building block in the synthesis of HCV NS5B polymerase inhibitors and cathepsin K
inhibitors. The enantiomers exhibit distinct optical properties and biological activities. Based on
the homologous series of

-hydroxy esters (e.g., mandelic and hexahydromandelic derivatives), the (S)-enantiomer is
dextrorotatory (+) while the (R)-enantiomer is levorotatory (-) in standard polar solvents like
methanol or chloroform.

This guide provides the comparative physicochemical data, synthesis pathways, and validation
protocols required for high-purity applications.

Technical Comparison: (R)- vs (S)-Enantiomers

The following table summarizes the stereochemical and optical properties. While specific
literature values for the cyclobutyl ester are rare compared to its phenyl analogs, they are
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extrapolated here from the validated hexahydromandelic acid (cyclohexyl analog) series, which
shares identical electronic and steric environments.

ble 1: Physicochemical ical :

(S)-Methyl 2-cyclobutyl-2- (R)-Methyl 2-cyclobutyl-2-
Feature
hydroxyacetate hydroxyacetate
Optical Rotation Sign (+) Dextrorotatory (-) Levorotatory
Predicted to to
(c=1, MeOH) (c=1, MeOH)
Configuration (CIP) S (Sinister) R (Rectus)
(S)-Methyl (R)-Methyl
Analog Benchmark hexahydromandelate: hexahydromandelate:

134624-47-8 (Cyclopropyl

CAS (Acid Precursor) 851866-88-1 (for (S)-acid)
analog ref)
o Precursor for bioactive viral Control standard; inactive
Key Application S )
inhibitors isomer

*Note: Values are estimated based on the structural homology with methyl 2-cyclohexyl-2-
hydroxyacetate. Exact rotation depends on solvent, temperature, and concentration.

Stereochemical Assignment (CIP Rules)
The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the
-carbon:
e -OH (Oxygen, Atomic #8)
Priority 1

e -COOCH
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(Carboxyl carbon bonded to O, O, O)
Priority 2
e -Cyclobutyl (Carbon bonded to C, C, H)
Priority 3
e -H (Hydrogen)
Priority 4
e For (S): With Hydrogen in the back, the sequence 1
2

3 is Counter-Clockwise.[1]

e For (R): With Hydrogen in the back, the sequence 1

2

3 is Clockwise.[1]

Synthesis & Resolution Pathways

High-purity enantiomers are typically obtained via Enzymatic Kinetic Resolution (EKR) or
Asymmetric Hydrogenation.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate the (R)-enantiomer of
the racemic alcohol, leaving the (S)-alcohol unreacted.

Workflow:
o Substrate: Racemic methyl 2-cyclobutyl-2-hydroxyacetate.
o Reagent: Vinyl acetate (acyl donor).

o Catalyst: Immobilized CAL-B (Novozym 435).
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e Result: (S)-Alcohol (unreacted) + (R)-Acetate.

Method B: Asymmetric Hydrogenation (Chemocatalytic)

Direct hydrogenation of the

-keto ester (methyl 2-cyclobutyl-2-oxoacetate) using chiral Ruthenium catalysts.

Reaction:

DOT Diagram: Enzymatic Resolution Workflow
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Figure 1: Kinetic resolution workflow separating (S)-alcohol from (R)-acetate using Lipase B.

Experimental Protocols
Protocol 1: Determination of Optical Rotation

This protocol ensures self-validation by correcting for solvent effects and temperature.
Materials:
e Polarimeter (Sodium D-line, 589 nm).

e Solvent: Methanol (HPLC Grade).
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o Sample: >50 mg of isolated enantiomer.

Step-by-Step:

Preparation: Dissolve exactly

of the sample in

of Methanol (

).

o Blanking: Fill the

polarimeter tube with pure Methanol and zero the instrument.

o Measurement: Inject the sample solution, ensuring no bubbles are trapped. Record the
observed rotation (

) at
[2][3]
e Calculation:

Where
is path length in dm (usually 1) and
is concentration in g/mL (0.01 for the solution above).[4]

» Validation: If

is positive, the major enantiomer is (S). If negative, it is (R).
Protocol 2: Enantiomeric Excess (ee) via Chiral HPLC
Column: Chiralcel OD-H or AD-H (

). Mobile Phase: Hexane : Isopropanol (90:10 or 95:5). Flow Rate:

. Detection: UV at 210 nm. Expected Retention:
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¢ (S)-Enantiomer: Typically elutes second on OD-H columns (verify with standard).
¢ (R)-Enantiomer: Typically elutes first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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